4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1196507-56-8) is a halogenated pyrrolopyridine derivative with the molecular formula C₁₃H₈ClIN₂O₂S and a molecular weight of 418.64 g/mol. It features a phenylsulfonyl group at position 1, a chlorine atom at position 4, and an iodine atom at position 5 of the pyrrolo[2,3-b]pyridine scaffold . This compound is primarily used as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate substituted derivatives for drug discovery . The phenylsulfonyl group acts as a protective group, enhancing stability during synthetic procedures while allowing subsequent deprotection for functionalization .
Storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2–8°C to prevent degradation . Its hazard profile includes warnings for acute toxicity (H302: harmful if swallowed) and eye irritation (H319) .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPLQTVHINTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and sulfonylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Substitution Reactions
The chloro and iodo groups at positions 4 and 5 undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Key Observations :
-
Iodine exhibits higher reactivity in cross-coupling due to its weaker bond strength compared to chlorine .
-
Steric hindrance from the phenylsulfonyl group limits substitution at position 1.
Cross-Coupling Reactions
The iodo substituent participates efficiently in palladium-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Mechanistic Notes :
-
Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle.
-
Electronic effects from the sulfonyl group enhance coupling efficiency at position 5 .
Deprotection of the Phenylsulfonyl Group
The sulfonyl group can be removed under basic conditions to regenerate the NH-pyrrolopyridine core.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | EtOH/H₂O (3:1), reflux, 6 h | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | 90% |
| KOtBu | DMSO, 120°C, 3 h | Deprotected pyrrolopyridine | 88% |
Applications :
-
The deprotected compound serves as a ligand for metal-catalyzed reactions or a pharmacophore in medicinal chemistry.
Oxidation and Reduction
The sulfonyl group and halogens influence redox behavior.
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT | Sulfone remains stable; no observable change |
| Reduction | LiAlH₄, THF, 0°C | Partial reduction of the pyridine ring |
Limitations :
-
The electron-deficient pyrrolopyridine core resists full reduction under standard conditions.
Comparative Reactivity
A reactivity hierarchy for substituents was established:
C–I > C–Cl > C–H
This trend guides sequential functionalization strategies.
Critical Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer.
Case Study: Kinase Inhibition
A study highlighted the synthesis of derivatives from 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine that exhibited selective inhibition against various kinases. The synthesis involved palladium-catalyzed cross-coupling reactions, allowing for the introduction of different aryl groups at specific positions on the pyrrolo framework. This method yielded compounds with promising anticancer activity due to their ability to selectively target ATP-binding sites in kinases .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing a range of heterocyclic compounds with potential biological activities.
Synthetic Methodologies
The compound can undergo various chemical transformations, including:
- Chalcogenation : Utilizing iodine as a catalyst to introduce sulfur or selenium into the pyrrolo framework .
- Cross-Coupling Reactions : It can be employed in Suzuki or Sonogashira coupling reactions to create diverse aryl-substituted derivatives, enhancing its pharmacological profile .
Research indicates that derivatives of this compound exhibit significant biological activities, including antibacterial and antifungal properties.
Case Study: Antibacterial Activity
In vitro studies have demonstrated that certain derivatives possess potent antibacterial effects against Gram-positive bacteria. This has opened avenues for developing new antibiotics amid rising resistance to existing drugs.
Optical Applications
The compound's structure allows it to be explored for optical applications as well. Its potential as a fluorophore makes it suitable for use in bioimaging and cellular tracking.
Fluorescent Properties
Research has indicated that modifications to the pyrrolo framework can yield compounds with enhanced fluorescence properties, making them suitable candidates for use as biomarkers in cellular studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the halogen substituents can influence its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Positions
Key Observations :
Substituent Reactivity :
- The iodine atom at position 5 in the target compound enhances its suitability for cross-coupling reactions compared to brominated analogs (e.g., 20a), as iodine participates more readily in transition metal-catalyzed reactions .
- The phenylsulfonyl group at position 1 improves solubility in organic solvents compared to unprotected derivatives (e.g., 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine), facilitating purification .
Biological Activity :
Table 2: Reaction Performance in Cross-Coupling Reactions
Insights :
- The target compound’s iodine substituent enables higher yields in Suzuki couplings compared to brominated analogs due to iodine’s superior leaving-group ability .
- Electron-withdrawing groups (e.g., NO₂ at position 3) in compounds like 6c–6g enhance electrophilicity, accelerating nucleophilic aromatic substitution reactions .
Biological Activity
4-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1196507-56-8) is a synthetic compound belonging to the pyrrolopyridine class. Its unique structure and functional groups suggest potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including research studies and chemical databases.
The molecular formula of this compound is C13H8ClIN2O2S, with a molecular weight of 418.64 g/mol. The compound has a predicted density of 1.91 g/cm³ and a boiling point around 543 °C .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolopyridine derivatives. For example, certain analogs have demonstrated significant antiviral activity against dengue virus by inhibiting AAK1 and GAK . Although direct studies on this compound are scarce, its structural similarity to these active compounds indicates potential efficacy against viral pathogens.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data suggest that related pyrrolopyridine compounds exhibit varying degrees of cytotoxicity across different cell lines, including cancerous and non-cancerous cells . Further investigation into the cytotoxic effects of this compound is warranted to establish its therapeutic window.
Inhibition Studies
A study focusing on the inhibition of AAK1 revealed that certain pyrrolopyridine derivatives could reduce viral replication significantly in vitro. The IC50 values for these compounds ranged from 0.5 μM to 10 μM . While specific data for our compound is not available, it is plausible that similar activity could be observed given its structural characteristics.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClIN2O2S |
| Molecular Weight | 418.64 g/mol |
| Density | 1.91 g/cm³ (predicted) |
| Boiling Point | ~543 °C (predicted) |
| CAS Number | 1196507-56-8 |
| Potential Activities | Antiviral, Cytotoxic |
Q & A
Q. What is the optimized synthetic route for 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can high yields be achieved?
The compound can be synthesized via sulfonylation of the parent pyrrolopyridine scaffold. A method adapted from analogous sulfonyl-protected derivatives involves:
- Reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions (NaOH) in dichloromethane at 273 K .
- Key steps include slow addition of the sulfonyl chloride to avoid side reactions and use of benzyltriethylammonium chloride as a phase-transfer catalyst.
- Purification involves filtration through Celite, solvent evaporation, and recrystallization from methanol, yielding ~78% pure product . Critical Parameters : Temperature control (<273 K), stoichiometric excess of sulfonyl chloride (1.2 equiv), and inert atmosphere to prevent hydrolysis.
Q. What analytical techniques are essential for initial characterization of this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and iodo groups via chemical shifts).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peak).
- Melting Point Analysis : Assess purity (sharp melting point indicates high crystallinity).
- HPLC : Monitor purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as torsional angles and intermolecular interactions?
Single-crystal X-ray diffraction provides atomic-level resolution:
- Torsional Angles : The dihedral angle between the phenylsulfonyl group and the pyrrolopyridine core is ~79.6°, influencing π-π stacking .
- Intermolecular Interactions : π-π interactions (centroid distance: 3.623 Å) stabilize the crystal lattice, critical for understanding solubility and solid-state reactivity .
- Refinement Metrics : High data-to-parameter ratios (>14:1) and low R-factors (<0.05) ensure reliability .
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Dihedral Angle | 79.60° ± 0.06° | |
| π-π Stacking Distance | 3.623 Å | |
| R Factor | 0.039–0.052 |
Q. What strategies enable selective functionalization of the iodo-substituent in this compound?
The 5-iodo group is amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira):
- Palladium Catalysis : Use Pd(PPh) with aryl boronic acids in THF/water (3:1) at 80°C for 24h .
- Metalation : Lithium-halogen exchange with n-BuLi at -78°C, followed by electrophilic quenching (e.g., CO for carboxylation) . Challenge : Competing reactivity at the 4-chloro position requires sterically hindered ligands (e.g., XPhos) to enhance selectivity .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like ACD/Labs Percepta estimate logP (~3.2), aqueous solubility (LogS: -4.5), and CYP450 inhibition profiles .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to kinase targets (e.g., JAK2), highlighting hydrophobic interactions with the sulfonyl group .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Reproducibility Checks : Validate reaction conditions (e.g., moisture control, catalyst purity).
- Advanced NMR Techniques : Use - HMBC to resolve ambiguous NOE correlations in aromatic regions.
- Comparative Crystallography : Cross-reference with structural databases (e.g., CCDC) to identify polymorphic variations .
Key Methodological Recommendations
- Synthesis : Prioritize low-temperature, anhydrous conditions to suppress hydrolysis of the sulfonyl group .
- Functionalization : Screen multiple catalysts (Pd, Cu) to optimize cross-coupling efficiency .
- Data Validation : Combine crystallographic and computational data to resolve structural uncertainties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
